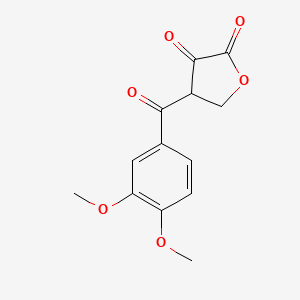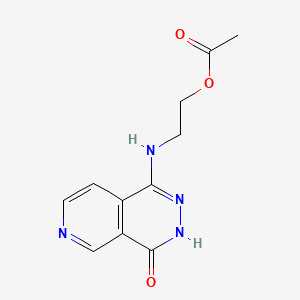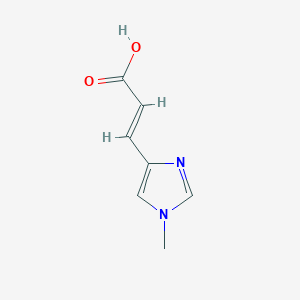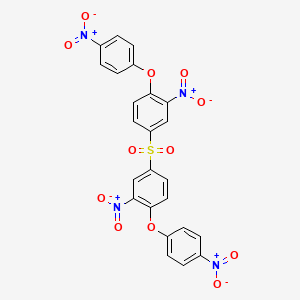
N-alpha-Boc-Nepsilon-Fmoc-L-lysine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Lys(Fmoc)-OMe: N-α-Boc-N-ε-Fmoc-L-lysine methyl ester , is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The presence of both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups makes it a versatile building block in the synthesis of complex peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(Fmoc)-OMe involves several steps:
Protection of the α-amino group: The α-amino group of lysine is protected using the Boc group. This is typically achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the ε-amino group: The ε-amino group is protected using the Fmoc group. This is done by reacting the Boc-protected lysine with Fmoc-chloride in the presence of a base like sodium bicarbonate.
Esterification: The carboxyl group of the lysine is esterified to form the methyl ester. This is typically achieved by reacting the Boc-Lys(Fmoc)-OH with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the synthesis of Boc-Lys(Fmoc)-OMe follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-Lys(Fmoc)-OMe undergoes deprotection reactions to remove the Boc and Fmoc groups. The Boc group is typically removed using trifluoroacetic acid, while the Fmoc group is removed using piperidine.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This is typically done using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.
Common Reagents and Conditions:
Trifluoroacetic acid: Used for the removal of the Boc group.
Piperidine: Used for the removal of the Fmoc group.
HBTU and N-methylmorpholine: Used in coupling reactions to form peptide bonds.
Major Products Formed:
Deprotected Lysine Derivatives: After removal of the Boc and Fmoc groups.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
Chemistry: : Boc-Lys(Fmoc)-OMe is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids.
Biology: : In biological research, peptides synthesized using Boc-Lys(Fmoc)-OMe are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine: : Peptides synthesized using Boc-Lys(Fmoc)-OMe are used in the development of peptide-based drugs. These drugs have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: : In the pharmaceutical industry, Boc-Lys(Fmoc)-OMe is used in the large-scale synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based biomaterials.
Mécanisme D'action
Boc-Lys(Fmoc)-OMe acts as a protected lysine derivative in peptide synthesis. The Boc and Fmoc groups protect the amino groups of lysine during the synthesis process, preventing unwanted side reactions. The protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds. The Boc group is removed using trifluoroacetic acid, while the Fmoc group is removed using piperidine. This selective deprotection allows for the sequential addition of amino acids to form the desired peptide.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Another protected lysine derivative used in peptide synthesis. It differs from Boc-Lys(Fmoc)-OMe in that it has a free carboxyl group instead of a methyl ester.
Boc-Lys(Boc)-OH: A lysine derivative with both amino groups protected by Boc groups. It is used in peptide synthesis but lacks the Fmoc group, making it less versatile than Boc-Lys(Fmoc)-OMe.
Fmoc-Lys(Fmoc)-OH: A lysine derivative with both amino groups protected by Fmoc groups. It is used in peptide synthesis but lacks the Boc group, making it less versatile than Boc-Lys(Fmoc)-OMe.
Uniqueness: Boc-Lys(Fmoc)-OMe is unique in that it has both Boc and Fmoc protecting groups, allowing for greater versatility in peptide synthesis. The presence of the methyl ester also makes it useful in specific synthetic applications where esterification is required.
Propriétés
IUPAC Name |
methyl 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)



![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)





![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)

